5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine
Description
5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 2-(4-methylphenoxy)ethylthio substituent at position 5 of the thiadiazole core. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-8-2-4-9(5-3-8)15-6-7-16-11-14-13-10(12)17-11/h2-5H,6-7H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFZPPQWRADCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, summarizing its pharmacological potential based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 267.38 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that various derivatives of 1,3,4-thiadiazoles exhibit antimicrobial properties . For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. In particular:
- Antibacterial Activity : Studies indicate that certain thiadiazole derivatives possess potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds in this class have also shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) comparable to standard antifungal agents .
Antitumor Activity
The antitumor potential of this compound is particularly noteworthy. Several studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:
- Cell Line Studies : One study reported that certain thiadiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin against breast cancer cell lines (e.g., MDA-MB-231) .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cellular proliferation pathways .
Study 1: Synthesis and Evaluation
A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their biological activities. Among these, compounds exhibiting substitutions at the phenyl ring demonstrated enhanced antitumor activity against multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 3.3 | |
| Compound B | HEK293T | 34.71 | |
| Compound C | Mycobacterium smegmatis | 26.46 |
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of thiadiazole derivatives against HIV-1. Though some compounds showed promising results in vitro, their efficacy was lower compared to established antiviral agents like zidovudine . This underscores the need for further optimization to enhance their antiviral potential.
Computational Studies
Computational modeling has been employed to predict the bioactivity of thiadiazole derivatives. Molecular docking simulations suggest that these compounds can interact effectively with biological targets due to their structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Benzimidazole Derivatives (): The benzimidazole-ethyl substituent in Compound 9 enhances targeting of bacterial tRNA synthetases but introduces instability, limiting its utility compared to the more stable 4-methylphenoxyethylthio group in the target compound.
- Chlorobenzylidene Analogs () : The 4-chlorobenzylidene group increases insecticidal and fungicidal potency, suggesting electron-withdrawing groups may enhance agrochemical applications.
- Fluorinated Derivatives (): The 4-fluorobenzylthio group likely improves lipophilicity and metabolic stability, a trait absent in the target compound’s methylphenoxyethylthio substituent.
- Antioxidative Activity (): The phenylaminoethyl substituent in highlights how amine-containing side chains can enhance radical scavenging, contrasting with the ether-linked phenoxy group in the target compound.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Upadhyay et al. () demonstrated that phenyl-substituted thiadiazoles exhibit broad-spectrum antimicrobial effects. The target compound’s 4-methylphenoxyethylthio group may similarly enhance membrane penetration due to its hydrophobic nature.
- Anticancer Potential: Schiff base derivatives (e.g., ) with phenoxypyridin groups show anticancer advancements, suggesting the target compound’s phenoxyethylthio group could be optimized for similar applications.
- Enzyme Inhibition : Benzimidazole-thiadiazole hybrids () inhibit xanthine oxidase, while quinazoline-thiadiazoles () target glycogen synthase kinase. The target compound’s lack of electron-withdrawing groups (e.g., nitro or chloro) may limit enzyme inhibition compared to these analogs.
Q & A
Q. What are the standard synthetic routes for preparing 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine and related thiadiazole derivatives?
- Methodological Answer : Thiadiazole derivatives are typically synthesized via cyclization reactions. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol with acetic acid as a catalyst yields Schiff base derivatives . Another approach involves reacting carboxylic acid derivatives (e.g., 4-phenylbutyric acid) with thiosemicarbazides in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product . Key parameters include solvent choice (ethanol, DMSO/water mixtures), catalyst type (acetic acid, POCl₃), and reaction time (3–10 hours).
Q. Which analytical techniques are critical for characterizing thiadiazole derivatives?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : For resolving amine (-NH₂) and aromatic proton environments.
- X-ray crystallography : To determine molecular packing and bond angles (e.g., crystal structures reported for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with CCDC deposition numbers) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns (e.g., empirical formula C₁₀H₁₁N₃S₂ for benzylthio derivatives) .
- TLC and melting point analysis : For monitoring reaction progress and purity .
Q. What biological activities are associated with 1,3,4-thiadiazole scaffolds?
- Methodological Answer : Thiadiazoles exhibit broad-spectrum antimicrobial, insecticidal, and fungicidal activities. For instance, derivatives with 4-methylphenyl or fluorobenzyl substituents show enhanced activity due to improved lipophilicity and target binding . Standard assays include:
- Antimicrobial testing : Agar diffusion or microdilution against Staphylococcus aureus and Escherichia coli.
- Molecular docking : To predict interactions with enzymes like dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for thiadiazole derivatives with bulky substituents?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalyst screening : Acetic acid or p-toluenesulfonic acid (PTSA) for imine formation .
- Reaction monitoring : Use TLC or HPLC to identify side products (e.g., disulfides from thiol oxidation) .
Example : A 94% yield was achieved for 4-(4′-nitrophenyl)thiazol-2-amine by refluxing p-nitroacetophenone with thiourea in ethanol for 10 hours .
Q. How to resolve contradictions in reported biological activity data for structurally similar thiadiazoles?
- Methodological Answer : Contradictions often arise from subtle structural differences. Strategies include:
- Comparative SAR studies : Test substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on activity .
- Crystallographic analysis : Correlate steric/electronic properties (e.g., dihedral angles in 5-(4-methylphenyl) derivatives) with bioactivity .
- Dose-response assays : Validate potency thresholds (e.g., IC₅₀ values) across multiple cell lines .
Q. What computational methods are effective for predicting the biological potential of novel thiadiazole derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like DHFR or bacterial gyrase. For example, docking studies on 5-phenylamino-1,3,4-thiadiazole-triazole hybrids revealed hydrogen bonding with Arg98 and Tyr102 residues .
- QSAR modeling : Develop regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
